BenchChemオンラインストアへようこそ!

Vildagliptin-13C5

Bioanalysis LC-MS/MS Pharmacokinetics

Vildagliptin-13C5,15N is the definitive SIL-IS for vildagliptin LC-MS/MS bioanalysis. The 13C/15N backbone delivers a +6 Da mass shift with identical chromatographic retention—eliminating deuterium exchange and isotope effect risks inherent to vildagliptin-d7. Supplied with ISO 17034-accredited full characterization (NMR, MS, HPLC, IR, UV) and ≥98% purity, it ensures ICH M10/FDA-compliant method validation for ANDA bioequivalence trials. For robust inter-laboratory method transfer without retention time variability, 13C/15N labeling is the superior choice.

Molecular Formula C₁₂¹³C₅H₂₅N₃O₂
Molecular Weight 308.36
Cat. No. B1156521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin-13C5
Synonyms(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile-13C5;  LAF 237-13C5;  NVP-LAF 237-13C5;  Galvus-13C5; 
Molecular FormulaC₁₂¹³C₅H₂₅N₃O₂
Molecular Weight308.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vildagliptin-13C5 Procurement Guide: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


Vildagliptin-13C5 (commonly supplied as Vildagliptin-13C5,15N; CAS 1044741-01-6) is a stable isotope-labeled analog of the DPP-4 inhibitor vildagliptin, featuring five 13C atoms (and typically one 15N atom) incorporated into the pyrrolidine-carbonitrile scaffold . This compound is specifically engineered as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of vildagliptin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The isotopic labeling yields a molecular mass shift of +6 Da relative to unlabeled vildagliptin, enabling unambiguous chromatographic co-elution and mass spectrometric differentiation essential for accurate quantification in pharmacokinetic studies and bioequivalence trials [2].

Why Vildagliptin-13C5 Cannot Be Replaced by Unlabeled Vildagliptin or Deuterated Analogs in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting a SIL-IS with either the unlabeled analyte or a structurally similar but non-isotopic internal standard introduces systematic error sources that invalidate method performance for regulatory submission. Unlabeled vildagliptin cannot serve as its own internal standard because it is indistinguishable from the target analyte during MS detection. Non-isotopic analogs such as tolbutamide exhibit differential extraction recovery, distinct chromatographic retention, and divergent matrix effect behavior from vildagliptin, leading to quantification bias that fails to meet ICH M10 and FDA bioanalytical method validation criteria [1]. Even among SIL-IS options, deuterated analogs (e.g., vildagliptin-d7) present specific limitations: deuterium labeling can induce chromatographic isotope effects causing retention time shifts relative to the analyte, and deuterium-hydrogen exchange under certain pH or temperature conditions may compromise label stability [2]. In contrast, 13C/15N labeling—the backbone modification present in Vildagliptin-13C5—provides identical chemical and chromatographic behavior to the unlabeled analyte while eliminating the risk of deuterium exchange, a critical consideration for methods requiring long-term robustness and inter-laboratory reproducibility [3].

Vildagliptin-13C5 Quantitative Differentiation Evidence: Comparative Performance Data Against Analogs and Alternatives


Validated LC-MS/MS Method Performance: Vildagliptin-13C5,15N as Internal Standard in Human Plasma Pharmacokinetic Studies

In a fully validated LC-MS/MS method for human plasma vildagliptin quantification, Vildagliptin-13C5,15N was employed as the internal standard. The method achieved a linear calibration range of 1.11–534.00 μg/L with batch-to-batch accuracy deviation within ±15% and precision RSD <15%. The matrix factor normalized by internal standard showed RSD <5% across all tested matrices, demonstrating effective correction of ion suppression/enhancement effects. In contrast, methods employing the non-isotopic internal standard tolbutamide for vildagliptin HPLC-UV analysis exhibited fundamentally different retention characteristics and could not achieve the sub-ng/mL sensitivity required for late time-point pharmacokinetic sampling [1]. A separate method employing vildagliptin-d7 as internal standard achieved an LLOQ of 1.00 ng/mL in human plasma with comparable accuracy and precision under ICH M10 guidelines [2].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation Stable Isotope Labeled Internal Standard

Isotopic Purity and Certification: Vildagliptin-13C5,15N Conforms to ISO 17034 Reference Material Requirements

Vildagliptin-13C5,15N is commercially available with documented isotopic enrichment specifications of 99% 13C and 98% 15N (individual atom labeling) and chemical purity ≥98%, accompanied by a comprehensive Certificate of Analysis including NMR, MS, HPLC, IR, and UV characterization data [1]. Certain suppliers manufacture this compound under ISO 17034 accreditation for reference material producers, ensuring metrological traceability, homogeneity, and stability verification suitable for ANDA regulatory submissions [2]. By comparison, vildagliptin-d7 typically carries isotopic enrichment specifications of >95% with documented purity >95% by HPLC, and may not be uniformly available with ISO 17034-accredited certification . Tolbutamide as a non-isotopic internal standard carries no isotopic enrichment specification and exhibits fundamentally different physicochemical properties.

Reference Standard ISO 17034 Certificate of Analysis Isotopic Enrichment Quality Control

13C/15N Labeling vs. Deuterium Labeling: Chromatographic Isotope Effect and Matrix Effect Mitigation

Fundamental analytical chemistry principles establish that 13C- and 15N-labeled internal standards are preferable to deuterium-labeled analogs for quantitative LC-MS/MS applications. Deuterium labeling can induce chromatographic isotope effects where the deuterated internal standard elutes measurably earlier or later than the unlabeled analyte due to differences in C–D versus C–H bond polarizability and lipophilicity. This retention time shift can result in differential matrix effects and compromised quantification accuracy, particularly in complex biological matrices. In contrast, 13C/15N labeling—the strategy employed in Vildagliptin-13C5,15N—produces no measurable chromatographic isotope effect, ensuring perfect co-elution of analyte and internal standard under all chromatographic conditions [1]. Empirical studies in other analyte classes have demonstrated that 13C5-labeled internal standards reduce matrix effects relative to deuterated analogs: in vitamin D3 quantification across multiple food matrices, the 13C5-labeled internal standard provided significantly lower matrix effects compared to the deuterium-labeled version [2].

Isotope Effect Matrix Effect LC-MS/MS Internal Standard Selection Chromatography

Targeted Metabolite Differentiation: Vildagliptin-13C5,15N Enables Simultaneous Quantification of Parent Drug and Major Inactive Metabolite M20.7

Vildagliptin undergoes extensive metabolism in humans, with the carboxylic acid metabolite M20.7 (resulting from cyano group hydrolysis) accounting for approximately 55% of total plasma radioactivity AUC following [14C]vildagliptin administration, compared to 25.7% for unchanged parent drug [1]. M20.7 is pharmacologically inactive but accumulates in renal impairment and serves as a key marker for drug exposure assessment. Vildagliptin-13C5,15N, with its isotopic label positioned in the pyrrolidine-carbonitrile moiety (five 13C atoms in the pyrrolidine ring plus the carbonitrile carbon), preserves the cyano group in its labeled form, enabling distinct MS/MS transitions for both parent and hydrolyzed metabolite. In contrast, unlabeled vildagliptin cannot differentiate endogenous parent from metabolite signals, while vildagliptin-d7 (deuterated on the pyrrolidine ring) may experience altered hydrolysis kinetics due to deuterium kinetic isotope effects on the cyano group hydrolysis pathway [2].

Metabolite Quantification M20.7 DPP-4 Inhibitor Therapeutic Drug Monitoring Pharmacokinetics

Mass Spectrometric Optimization: +6 Da Mass Shift of Vildagliptin-13C5,15N Exceeds Minimum Requirement for Analyte-IS Interference Avoidance

The molecular mass of Vildagliptin-13C5,15N (309.36 Da) represents a +6 Da shift relative to unlabeled vildagliptin (303.40 Da), derived from five 13C substitutions (+5 Da) and one 15N substitution (+1 Da) . This +6 Da mass difference exceeds the commonly accepted minimum requirement of +3 Da for avoiding isotopic cross-talk between analyte and internal standard in triple quadrupole MS/MS detection. For comparison, vildagliptin-d3 (theoretical +3 Da shift) or vildagliptin-d5 would provide smaller mass differences that may be insufficient to fully resolve the internal standard signal from the natural abundance 13C isotopic envelope of the unlabeled analyte, particularly at high analyte concentrations or when low-resolution MS instruments are employed. The +6 Da shift of Vildagliptin-13C5,15N provides a clean mass window that eliminates mutual signal interference even under challenging quantification conditions . Additionally, the isotopic enrichment of 99% 13C and 98% 15N minimizes residual unlabeled material in the internal standard preparation, reducing background contribution to analyte signal .

Mass Shift Isotopic Purity Cross-talk MRM LC-MS/MS

Vildagliptin-13C5 Procurement-Driven Application Scenarios in Regulated Bioanalysis and Pharmaceutical Development


Regulated Bioequivalence Studies and ANDA Submissions

Vildagliptin-13C5,15N serves as the internal standard of choice for LC-MS/MS quantification of vildagliptin in human plasma for bioequivalence trials supporting Abbreviated New Drug Applications (ANDAs). The validated method using Vildagliptin-13C5,15N achieved a linear range of 1.11–534.00 μg/L with intra- and inter-batch accuracy deviation ≤±15% and precision RSD <15%, fully compliant with FDA and EMA bioanalytical method validation guidelines . The ISO 17034-accredited reference material status of the compound provides documented metrological traceability required for regulatory submissions [4].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies

For clinical pharmacology studies investigating vildagliptin pharmacokinetics in special populations (e.g., renally impaired patients, drug-drug interaction studies), Vildagliptin-13C5,15N enables accurate quantification of both parent drug and the major inactive metabolite M20.7. Given that M20.7 comprises 55% of circulating drug-related material and accumulates in renal impairment, simultaneous quantification using the 13C5,15N-labeled internal standard provides a complete exposure profile that unlabeled standards cannot achieve . The +6 Da mass shift ensures no interference between analyte and IS signals across the full concentration range.

GMP Quality Control Release Testing and Stability Monitoring

In pharmaceutical manufacturing environments, Vildagliptin-13C5,15N is utilized as a reference standard for assay and impurity profiling of vildagliptin drug substance and finished dosage forms. The compound is supplied with comprehensive characterization data including NMR, MS, HPLC, IR, and UV spectra, along with detailed isotopic enrichment documentation (99% 13C, 98% 15N) . This documentation package supports method validation (AMV) and quality control (QC) applications during commercial production, eliminating the need for additional in-house characterization prior to use [4].

Multi-Laboratory Method Transfer and CRO Bioanalytical Services

For contract research organizations (CROs) and multi-site clinical trial networks, the absence of chromatographic isotope effects with 13C/15N labeling—compared to deuterated internal standards—enhances method transfer robustness. The identical retention time of Vildagliptin-13C5,15N and unlabeled vildagliptin under all chromatographic conditions minimizes inter-laboratory variability and reduces method transfer failure rates . This property is particularly valuable when methods are transferred between laboratories using different LC systems or column batches, where even small retention time shifts in deuterated analogs can alter matrix effect correction and compromise cross-study data comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vildagliptin-13C5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.